Sanggenon D

Description

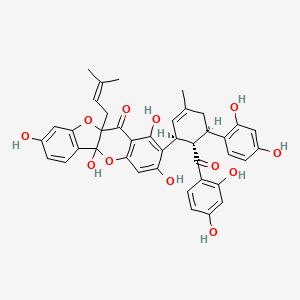

Propriétés

Formule moléculaire |

C40H36O12 |

|---|---|

Poids moléculaire |

708.7 g/mol |

Nom IUPAC |

2-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m0/s1 |

Clé InChI |

SUOXGDJCEWTZIZ-HCEROAJISA-N |

SMILES isomérique |

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |

SMILES canonique |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |

Synonymes |

sanggenon D |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sanggenon D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon D, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has garnered significant attention for its diverse pharmacological activities. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's therapeutic potential. We delve into its roles as an anti-cancer, anti-inflammatory, and enzyme-inhibiting agent. This guide synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating critical signaling pathways using Graphviz diagrams. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of natural compounds.

Introduction to this compound

This compound is a prenylated flavonoid characterized by a complex chemical structure. Its biological activities are attributed to its ability to modulate various cellular processes. This document will focus on three primary areas of its mechanism of action: anti-cancer effects through the induction of apoptosis and cell cycle arrest, anti-inflammatory properties via the inhibition of key signaling pathways, and its role as a potent enzyme inhibitor.

Anti-Cancer Mechanisms of Action

This compound and its related compounds, such as Sanggenon C and G, have demonstrated significant anti-cancer properties across various cancer cell lines. The primary mechanisms include the induction of apoptosis (programmed cell death) and modulation of critical signaling pathways that govern cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

Sanggenon compounds trigger apoptosis through both intrinsic and extrinsic pathways. Studies have shown that these compounds can modulate the expression of key apoptotic and cell cycle-related proteins. For instance, Sanggenol L, a structurally similar compound, has been shown to induce apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2.[1] This leads to the activation of caspase cascades, ultimately resulting in cell death.[1] Furthermore, Sanggenon C has been observed to induce apoptosis in glioblastoma cells by decreasing MIB1-mediated degradation of DAPK1.[2]

Modulation of Key Signaling Pathways in Cancer

Several critical signaling pathways are implicated in the anti-cancer effects of this compound and its analogs.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Sanggenol L has been shown to inhibit this pathway by decreasing the phosphorylation of PI3K, Akt, and mTOR in prostate cancer cells.[1]

-

MIB1/DAPK1 Axis: Sanggenon C has been found to suppress glioblastoma cell proliferation and induce apoptosis by modulating the MIB1/DAPK1 axis.[2] It decreases the ubiquitination and degradation of the tumor suppressor DAPK1, which is mediated by the E3 ubiquitin ligase MIB1.[2]

-

XIAP Inhibition: Sanggenon G has been identified as a natural, cell-permeable small-molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[3] By binding to the BIR3 domain of XIAP, Sanggenon G disrupts its anti-apoptotic function, thereby sensitizing cancer cells to chemotherapeutic agents.[3]

Quantitative Data: Anti-Cancer Activity

The cytotoxic effects of this compound and related compounds have been quantified in various cancer cell lines, with IC50 values indicating their potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | Pancreatic lipase (PL) | - | 0.77 | [4] |

| Sanggenone D | α-glucosidase | - | 45.1 | [5] |

| Sanggenon C | HTB-26 | Breast Cancer | 10-50 | [6] |

| Sanggenon C | PC-3 | Pancreatic Cancer | 10-50 | [6] |

| Sanggenon C | HepG2 | Hepatocellular Carcinoma | 10-50 | [6] |

| Sanggenon C | HCT116 | Colorectal Cancer | 22.4 | [6] |

| Sanggenon C | LoVo, HT-29, SW480 | Colorectal Cancer | Proliferation inhibited at 5-80 µM | [7] |

| Sanggenon G | Molt3/XIAP | Leukemia | Sensitizes to etoposide | [3] |

Experimental Protocols: Anti-Cancer Assays

-

Cell Seeding: Seed cancer cells (e.g., HCT116, HTB-26) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or other compounds for 24-72 hours.

-

Staining: Remove the treatment medium, wash the cells with PBS, and stain with 0.5% crystal violet solution in 20% methanol for 20 minutes.

-

Solubilization: Wash away the excess stain and allow the plates to dry. Solubilize the stain with 10% acetic acid.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

-

Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate and treat with Sanggenon compounds for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Staining: Stain the cells with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

-

Imaging: Wash the cells with PBS and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Signaling Pathway Diagrams

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway and XIAP, leading to apoptosis.

Anti-Inflammatory Mechanism of Action

This compound and its analogs exhibit potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators

Sanggenon C and O have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW264.7 macrophage cells.[8] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS).[8]

Modulation of NF-κB and HO-1/Nrf2 Signaling Pathways

The anti-inflammatory effects of Sanggenon A are mediated through the regulation of the NF-κB and HO-1/Nrf2 signaling pathways.[9][10]

-

NF-κB Pathway: Sanggenon compounds inhibit the activation of NF-κB, a crucial transcription factor for pro-inflammatory genes.[8][9] They prevent the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[8]

-

HO-1/Nrf2 Pathway: Sanggenon A has been shown to induce the expression of heme oxygenase-1 (HO-1), an anti-inflammatory enzyme, by activating the nuclear translocation of Nrf2.[9][10]

Quantitative Data: Anti-Inflammatory Activity

| Compound | Cell Line | Effect | Concentration | Reference |

| Sanggenon C | RAW264.7 | Inhibition of NO production | Dose-dependent | [8] |

| Sanggenon O | RAW264.7 | Inhibition of NO production | Dose-dependent (stronger than C) | [8] |

| Sanggenon C | RAW264.7 | Suppression of iNOS protein | 1 and 10 µM | [8] |

| Sanggenon O | RAW264.7 | Suppression of iNOS protein | 1 and 10 µM | [8] |

| Sanggenon A | BV2 and RAW264.7 | Inhibition of NO, PGE2, IL-6, TNF-α | - | [9] |

Experimental Protocols: Anti-Inflammatory Assays

-

Cell Culture and Stimulation: Plate RAW264.7 macrophages and pre-treat with Sanggenon compounds for 1 hour. Stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

-

Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against iNOS, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagrams

Caption: this compound's inhibition of the NF-κB signaling pathway to reduce inflammation.

Enzyme Inhibition

This compound and its derivatives have been identified as potent inhibitors of several enzymes, which contributes to their therapeutic effects.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Sanggenon derivatives have been identified as inhibitors of PTP1B.[11] Molecular dynamics and free energy calculations have been used to understand the binding modes of these compounds to the PTP1B active site.[11]

Pancreatic Lipase (PL) Inhibition

This compound is a potent inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats.[4] This inhibitory activity suggests its potential as an anti-obesity agent.

α-Glucosidase Inhibition

This compound inhibits α-glucosidase, an enzyme involved in carbohydrate digestion.[5] This action can help in managing postprandial hyperglycemia, a key concern in diabetes management. The inhibition by this compound is a mixed-type of noncompetitive and uncompetitive inhibition.[5]

Quantitative Data: Enzyme Inhibition

| Compound | Enzyme | IC50 (µM) | Inhibition Type | Reference |

| This compound | Pancreatic lipase (PL) | 0.77 | - | [4] |

| Sanggenone D | α-glucosidase | 45.1 | Mixed (noncompetitive/uncompetitive) | [5] |

Experimental Protocols: Enzyme Inhibition Assays

-

Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, and a buffer solution (e.g., HEPES buffer, pH 7.2, containing EDTA and DTT).

-

Assay Procedure: In a 96-well plate, add the buffer, this compound at various concentrations, and the PTP1B enzyme. Incubate for 10 minutes at 37°C.

-

Reaction Initiation: Add the pNPP substrate to start the reaction.

-

Measurement: After a further incubation period, stop the reaction with a strong base (e.g., NaOH) and measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

-

Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, and a phosphate buffer (pH 6.8).

-

Assay Procedure: In a 96-well plate, mix the α-glucosidase enzyme solution with different concentrations of this compound and incubate for 15 minutes.

-

Reaction Initiation: Add the pNPG substrate to start the enzymatic reaction.

-

Measurement: Incubate for another 15 minutes and then stop the reaction by adding sodium carbonate solution. Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship Diagram

Caption: this compound's inhibition of key enzymes and the resulting therapeutic effects.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its mechanisms of action, spanning anti-cancer, anti-inflammatory, and enzyme-inhibitory activities, make it a compelling candidate for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic capabilities of this compound and its derivatives. Future research should focus on in vivo studies to validate these mechanisms and to assess the safety and efficacy of this compound in preclinical and clinical settings.

References

- 1. Sanggenol L Induces Apoptosis and Cell Cycle Arrest via Activation of p53 and Suppression of PI3K/Akt/mTOR Signaling in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sanggenon C inhibits cell proliferation and induces apoptosis by regulating the MIB1/DAPK1 axis in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cyberleninka.ru [cyberleninka.ru]

Sanggenon D biological activities

An In-depth Technical Guide to the Biological Activities of Sanggenon D

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a prenylated flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of mulberry trees (Morus species)[1]. This natural compound has garnered significant attention within the scientific community due to its diverse and potent biological activities. As a member of the flavonoid family, this compound exhibits a range of pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and enzyme-inhibiting effects. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of this compound and its related compound, Sanggenon C.

Table 1: Enzyme Inhibition and Cytotoxicity Data for this compound

| Biological Activity | Target/Assay | Cell Line/Organism | IC50 / CC50 | Reference |

| Enzyme Inhibition | α-Glucosidase | - | 45.1 µM | [2][3][4] |

| Pancreatic Lipase | - | 0.77 µM | [1] | |

| Cytotoxicity | Calu-3 | Human bronchial epithelial cells | >180 µg/mL | [5] |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Activity Metric | Value | Reference |

| Staphylococcus aureus | MIC | 17.6 µmol L⁻¹ | [6] |

| Enterococcus faecalis | MIC | 12.5–25 µM | [7] |

| Enterococcus faecium | MIC | 12.5–25 µM | [7] |

Table 3: Biological Activities of Sanggenon C (A Stereoisomer of this compound)

| Biological Activity | Target/Assay | Cell Line/Organism | IC50 / MIC | Reference |

| Anticancer | Proliferation | HT-29 (Colon cancer) | ~20 µM (at 48h) | [8] |

| Anti-inflammatory | Nitric Oxide Production | RAW264.7 (Macrophages) | ~10 µM | [9] |

| Antibacterial | Staphylococcus aureus | - | 70.6 µmol L⁻¹ | [6] |

| Enterococcus faecalis | - | 3.125 µM | [7] | |

| Enterococcus faecium | - | 3.125 µM | [7] |

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating various cellular signaling pathways.

Antibacterial Activity: Inhibition of Fatty Acid Biosynthesis in S. aureus

This compound demonstrates potent antibacterial activity against Staphylococcus aureus by disrupting the fatty acid biosynthesis (FASII) pathway. This pathway is crucial for the integrity of the bacterial cell membrane. This compound downregulates the expression of key genes in the FASII pathway, including fabD, fabH, fabG, and fabI. This disruption of fatty acid synthesis ultimately compromises the bacterial cell membrane, leading to inhibition of growth.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Sanggenon D from Morus alba

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sourcing and isolation of Sanggenon D, a bioactive prenylated flavonoid, from the root bark of Morus alba (white mulberry). The document details validated experimental protocols, presents quantitative data for comparative analysis, and visualizes key processes and biological pathways.

Introduction

This compound is a Diels-Alder type adduct found in the root bark of Morus alba, a plant with a long history of use in traditional Chinese medicine.[1] Modern pharmacological studies have revealed its potential as an antioxidant and an inhibitor of pancreatic lipase, suggesting its therapeutic value.[1] Furthermore, this compound and related compounds from Morus alba have been shown to influence key signaling pathways, such as the GLUT4 and NF-κB pathways, indicating their potential in the management of metabolic and inflammatory conditions. This guide offers detailed methodologies for the extraction, purification, and quantification of this compound to support further research and development.

Source Material

The primary source for this compound is the root bark of Morus alba L.[1][2] The concentration of this compound and other bioactive compounds can vary depending on the specific cultivar, age, and growing conditions of the plant. For research and development purposes, it is crucial to use properly identified and authenticated plant material.

Quantitative Data on Extraction and Purification

The yield of this compound is highly dependent on the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Composition of this compound in Morus alba Root Bark Extracts

| Extract ID | Extraction Method | This compound Content (%) | Total Sanggenon Content (%) | Reference |

| MA60 | Pressurized liquid extraction with n-hexane (defatting) followed by isopropanol-petroleum ether (2:1) | 6.9 | 29.0 | [2][3] |

| MA21 | Hydroethanolic extraction (60% ethanol) at room temperature | 1.1 | 2.6 | [3] |

Table 2: Purification Yield of this compound

| Starting Material | Initial this compound Content | Purification Method | Final Yield (mg) | Final Purity (%) | Reference |

| 2 kg methanolic extract of M. alba root bark | Not specified | Flash chromatography (Silica gel) followed by preparative HPLC (C18) | 730 | 99 | [2] |

Experimental Protocols

This section provides detailed methodologies for the isolation and purification of this compound from Morus alba root bark.

Extraction

A two-step extraction process is recommended for enriching this compound.[2]

Protocol 1: Pressurized Liquid Extraction

-

Plant Material Preparation: Grind dried Morus alba root bark to a coarse powder.

-

Defatting:

-

Pack approximately 15 g of the ground root bark into a 34 mL extraction cell of a Dionex ASE 350 accelerated solvent extractor.

-

Extract with n-hexane in flow mode at 120°C to remove lipophilic compounds. Discard the n-hexane extract.

-

-

Main Extraction:

-

Extract the defatted plant material with a mixture of isopropanol and petroleum ether (2:1, v/v) in flow mode at 80°C.

-

Repeat the extraction multiple times and combine the extracts.

-

Concentrate the combined extracts under reduced pressure to obtain the crude extract (MA60). From 300 g of plant material, approximately 2.8 g of extract can be obtained.[2]

-

Protocol 2: Maceration

-

Plant Material Preparation: Use 10 kg of dried Morus alba root bark.

-

Extraction:

-

Extract the root bark with 80% methanol (170 L) at room temperature for 24 hours.

-

Concentrate the methanol extract to obtain approximately 1.7 kg of crude extract.[4]

-

-

Solvent Partitioning:

-

Suspend the concentrated methanol extract in 2 L of water.

-

Successively partition with ethyl acetate (2 L x 2) and n-butyl alcohol (1.8 L x 3).

-

Concentrate the organic and aqueous layers to yield the respective fractions.[4]

-

Purification

A multi-step chromatographic approach is necessary to achieve high purity this compound.

Protocol: Flash and Preparative Chromatography

-

Initial Fractionation (Flash Chromatography):

-

Dissolve the crude methanolic extract in an appropriate solvent.

-

Subject the dissolved extract to flash chromatography on a silica gel column (e.g., Puriflash 25 Silica HC 200G 25 µm).[2]

-

Elute the column with a suitable solvent gradient to obtain multiple fractions.

-

-

Final Purification (Preparative HPLC):

-

Identify the fractions containing this compound using analytical techniques such as TLC or analytical HPLC.

-

Pool the this compound-rich fractions and concentrate them.

-

Further purify the concentrated fractions using a preparative reversed-phase C18 column (e.g., Gemini-Nx C18).[2]

-

Use a suitable mobile phase for elution. A common mobile phase for C18 columns is a gradient of water (often with a modifier like formic acid) and acetonitrile.[2]

-

Visualizations

The following diagrams illustrate the experimental workflow for this compound isolation and the signaling pathways it is known to modulate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

Sanggenon D chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon D is a complex prenylated flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of Morus alba L., commonly known as white mulberry.[1] This natural compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. Belonging to a class of compounds known for their bioactive properties, this compound has demonstrated notable antioxidant, anti-inflammatory, and enzyme inhibitory effects. Its intricate chemical structure, a stereoisomer of Sanggenon C, contributes to its unique biological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, complete with detailed experimental protocols and elucidated signaling pathways to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound possesses a complex polycyclic structure. Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Structure | 2-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[2]benzofuro[3,2-b]chromen-11-one | [2] |

| Molecular Formula | C₄₀H₃₆O₁₂ | [2] |

| Molecular Weight | 708.71 g/mol | [2] |

| CAS Number | 81422-93-7 | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| SMILES String | CC1=C--INVALID-LINK--C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O">C@@HC4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)O--INVALID-LINK--(C5)C(C)C)O)O | [2] |

| Predicted Density | 1.512 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 999.3 ± 65.0 °C | |

| Predicted Refractive Index | 1.726 |

Pharmacological Properties and Biological Activities

This compound exhibits a range of biological activities, with quantitative data summarized in the tables below.

Pancreatic Lipase Inhibition

This compound is a potent inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.

| Activity | IC₅₀ (μM) | Reference(s) |

| Pancreatic Lipase Inhibition | 0.77 | [1] |

Antioxidant Activity

This compound demonstrates significant antioxidant potential through various mechanisms, including electron transfer and radical scavenging.

| Assay | IC₅₀ (μM) | Reference(s) |

| FRAP (Ferric Reducing Antioxidant Power) | 14.38 ± 0.21 | [3] |

| Cu²⁺-reducing | 11.25 ± 0.24 | [3] |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | 27.89 ± 0.45 | [3] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | 11.89 ± 0.12 | [3] |

Anti-inflammatory Activity

While specific IC₅₀ values for this compound's inhibition of inflammatory mediators are not yet fully elucidated in the literature, studies on closely related compounds from Morus alba indicate a strong anti-inflammatory profile, primarily through the inhibition of the NF-κB signaling pathway. This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Antibacterial Activity

This compound has shown efficacy against Gram-positive bacteria, particularly Staphylococcus aureus.

| Bacterial Strain | MIC (μmol/L) | Reference(s) |

| Staphylococcus aureus | 17.6 | [4] |

Signaling Pathways

The anti-inflammatory effects of this compound and related compounds are believed to be mediated through the modulation of key signaling pathways, primarily the NF-κB pathway. There is also evidence to suggest the involvement of the Nrf2/HO-1 pathway from studies on analogous compounds.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: Postulated Nrf2/HO-1 Pathway Activation by this compound Analogues.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of this compound's biological activities.

Isolation and Purification of this compound

Caption: General Workflow for the Isolation of this compound.

Protocol:

-

Extraction: The dried and powdered root bark of Morus alba is extracted with methanol at room temperature or under reflux.

-

Solvent Partitioning: The resulting methanol extract is concentrated under vacuum and then suspended in water. This aqueous suspension is successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing this compound (typically the ethyl acetate fraction) is collected.

-

Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Pancreatic Lipase Inhibition Assay

Principle: This assay measures the inhibitory effect of a compound on the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (p-NPP), to p-nitrophenol.

Reagents:

-

Porcine pancreatic lipase solution

-

p-Nitrophenyl palmitate (p-NPP) solution

-

Tris-HCl buffer (pH 8.0)

-

This compound stock solution (in DMSO)

-

Orlistat (positive control)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and the pancreatic lipase solution in a 96-well microplate.

-

Add various concentrations of this compound (or Orlistat) to the wells. A control well should contain DMSO instead of the test compound.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the p-NPP substrate solution to all wells.

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

Principle: This assay evaluates the free radical scavenging activity of a compound by measuring the reduction of the stable DPPH radical, which results in a color change from purple to yellow.

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

This compound stock solution (in methanol or DMSO)

-

Ascorbic acid or Trolox (positive control)

-

Methanol

Procedure:

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well microplate, add the DPPH solution to each well.

-

Add the different concentrations of this compound or the positive control to the wells. A blank well should contain only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

Reagents:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite standard solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Control wells should include cells with and without LPS stimulation, and cells with LPS and the vehicle (DMSO).

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Conclusion

This compound stands out as a promising natural product with a multifaceted pharmacological profile. Its potent pancreatic lipase inhibitory and antioxidant activities, coupled with its anti-inflammatory and antibacterial properties, make it a compelling candidate for further investigation in the development of novel therapeutic agents. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers dedicated to exploring the full potential of this intriguing molecule. Further studies are warranted to fully elucidate the mechanisms of action, particularly in relation to its anti-inflammatory effects and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Sanggenon D in traditional Chinese medicine

An In-depth Technical Guide to Sanggenon D in Traditional Chinese Medicine

Introduction

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the existing scientific data on this compound. It covers its pharmacological activities, quantitative data, underlying mechanisms of action, and detailed experimental protocols relevant to its study.

Pharmacological Properties and Quantitative Data

This compound exhibits a spectrum of biological activities, including potent enzyme inhibition, antioxidant, and anti-inflammatory effects. The quantitative data associated with these activities are summarized below.

Enzyme Inhibition

This compound has demonstrated significant inhibitory effects on key metabolic enzymes. It is a potent inhibitor of pancreatic lipase (PL), an enzyme crucial for the digestion of dietary fats, suggesting potential applications in anti-obesity treatments[1]. Furthermore, it shows exceptionally strong inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Its activity in this regard surpasses that of deoxynojirimycin, an established α-glucosidase inhibitor, highlighting its potential for managing hyperglycemia[4].

Antioxidant and Cytoprotective Activity

Anti-inflammatory and Anti-infective Properties

Table 1: Summary of Quantitative Pharmacological Data for this compound

| Activity | Assay/Model | Result | Reference |

| Pancreatic Lipase Inhibition | In vitro enzyme assay | IC50: 0.77 μM | [1] |

| α-Glucosidase Inhibition | In vitro enzyme assay (at 0.5 mg/mL) | 93.89% inhibition | [4] |

| Antioxidant (ET-based) | Ferric Ion Reducing Antioxidant Power (FRAP) | Lower IC50 than Sanggenon C | [2][5] |

| Antioxidant (ET-based) | Cu²⁺-reducing assay | Lower IC50 than Sanggenon C | [2][5] |

| Antioxidant (Radical Scavenging) | DPPH•-scavenging assay | Higher IC50 than Sanggenon C | [2][5] |

| Antioxidant (Radical Scavenging) | ABTS•⁺-scavenging assay | Higher IC50 than Sanggenon C | [2][5] |

| Cytoprotection | Flow cytometry on H₂O₂-stressed MSCs | 42.0% early apoptosis rate | [2] |

| Cytotoxicity | MTT assay on Calu-3 cells (24h) | Less cytotoxic than Sanggenon C | [9] |

| Cellular Uptake | Calu-3 cells (4h incubation) | Lower accumulation than Sanggenon C | [9] |

Mechanisms of Action and Signaling Pathways

While research specifically delineating the signaling pathways for this compound is still emerging, studies on related compounds from Morus alba and the broader class of prenylated flavonoids provide a strong basis for inferred mechanisms.

Anti-inflammatory Signaling

Caption: Inferred anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Antioxidant and Cytoprotective Mechanisms

Caption: Antioxidant and cytoprotective mechanism of this compound against oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation and evaluation of this compound.

Protocol 1: Extraction and Isolation from Morus alba Root Bark

This protocol describes a general method for obtaining this compound from its natural source.

-

Preparation of Plant Material: Dried root barks of Morus alba (10-12 kg) are coarsely powdered[7][13].

-

Initial Extraction: The powdered material is extracted exhaustively with methanol (e.g., 3 x 50 L) under reflux or at room temperature for 24 hours[7][13]. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH)[7]. The EtOAc fraction is generally enriched with this compound.

-

Chromatographic Purification: The enriched EtOAc fraction is subjected to repeated column chromatography.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate.

-

ODS and Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using octadecyl silica (ODS) reverse-phase chromatography and/or Sephadex LH-20 size-exclusion chromatography to yield the pure compound[13].

-

-

Structure Elucidation: The final structure is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Caption: General experimental workflow for the extraction and isolation of this compound.

Protocol 2: Pancreatic Lipase (PL) Inhibition Assay

This assay quantifies the inhibitory effect of this compound on pancreatic lipase activity[1].

-

Enzyme and Substrate Preparation: Porcine pancreatic lipase is dissolved in a buffer (e.g., Tris-HCl, pH 8.0). The substrate, p-nitrophenyl butyrate (pNPB), is dissolved in acetonitrile.

-

Assay Reaction: The reaction is performed in a 96-well plate. Each well contains the buffer, lipase solution, and varying concentrations of this compound (dissolved in DMSO).

-

Initiation and Measurement: The reaction is initiated by adding the pNPB substrate. The hydrolysis of pNPB by lipase releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm over time.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of this compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: DPPH Radical Scavenging Assay

-

Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test solutions of this compound at various concentrations are also prepared in methanol.

-

Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to the test solutions. The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at approximately 517 nm using a microplate reader. The purple DPPH radical is reduced by the antioxidant to a yellow-colored diphenylpicrylhydrazine.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100. The IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

While current data are promising, further research is required. The precise molecular targets and signaling pathways modulated by this compound need to be elucidated in greater detail. In vivo studies are necessary to establish its pharmacokinetic profile, efficacy, and safety. The development of efficient and scalable methods for its synthesis or extraction will be crucial for its translation into clinical applications. For drug development professionals, this compound represents a valuable natural scaffold that could be optimized through medicinal chemistry to enhance its potency, selectivity, and drug-like properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Sanggenon G as a natural cell-permeable small-molecular weight inhibitor of X-linked inhibitor of apoptosis protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103156869A - Sanggenone C and sanggenone D extracted from morus plants and new medicine application of composition - Google Patents [patents.google.com]

- 5. Steric Effect of Antioxidant Diels-Alder-Type Adducts: A Comparison of Sanggenon C with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. Correlation of bioactive marker compounds of an orally applied Morus alba root bark extract with toxicity and efficacy in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biopharmaceutical profiling of anti-infective sanggenons from Morus alba root bark for inhalation administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

Sanggenon D: A Technical Guide to its Antioxidant and Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon D, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it possesses a complex chemical structure that contributes to its diverse biological activities. This technical guide provides an in-depth overview of the antioxidant and radical scavenging properties of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in its cytoprotective effects.

Quantitative Antioxidant Activity

The antioxidant and radical scavenging capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative data, specifically the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to scavenge 50% of the free radicals in the respective assays. A lower IC50 value indicates a higher antioxidant potency.

| Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Notes |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | >100 | Sanggenon C | 64.7 | In the DPPH assay, which involves a multi-pathway mechanism, Sanggenon C demonstrated superior radical scavenging activity compared to this compound.[1] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 36.3 | Sanggenon C | 21.9 | Similar to the DPPH assay, the multi-pathway ABTS assay showed that Sanggenon C is a more potent radical scavenger than this compound.[1] |

| FRAP (Ferric Reducing Antioxidant Power) | 42.7 | Sanggenon C | 58.5 | In the electron transfer-based FRAP assay, this compound exhibited a stronger ferric ion reducing capacity than Sanggenon C, as indicated by its lower IC50 value.[1] |

| Cupric Ion Reducing Antioxidant Capacity | 28.2 | Sanggenon C | 33.1 | Consistent with the FRAP results, this compound demonstrated a higher cupric ion reducing ability than Sanggenon C in this electron transfer-based assay.[1] |

| Cytoprotection against Oxidative Stress | 42.0% | Sanggenon C | 31.1% | In a flow cytometry analysis of oxidative-stressed mesenchymal stem cells (MSCs), this compound showed a higher percentage of early apoptosis compared to Sanggenon C, suggesting a potentially lower cytoprotective effect in this specific model. However, both compounds are considered to protect MSCs against oxidative stress.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are detailed protocols for the key antioxidant assays cited in the quantitative data table.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or ethanol)

-

This compound (or other test compounds)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of each this compound dilution to the wells. Then, add the DPPH solution to each well. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution).

-

Control: Prepare a control well containing methanol and the DPPH solution without the test compound.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: Plot the percentage of scavenging activity against the concentrations of this compound. The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Methanol (or ethanol)

-

This compound (or other test compounds)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

-

Reaction Mixture: In a 96-well microplate, add a small volume of each this compound dilution to the wells (e.g., 10 µL). Then, add the working ABTS•+ solution to each well (e.g., 190 µL).

-

Control: Prepare a control well with methanol and the working ABTS•+ solution.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity:

-

IC50 Determination: Determine the IC50 value from the plot of scavenging activity against this compound concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound (or other test compounds)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Reaction Mixture: In a 96-well microplate, add a small volume of each this compound dilution (e.g., 10 µL). Then, add the FRAP reagent (e.g., 190 µL).

-

Control: Prepare a blank with the solvent and the FRAP reagent.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Create a standard curve using a known antioxidant standard (e.g., FeSO₄ or Trolox). The antioxidant capacity of this compound is expressed as equivalent concentrations of the standard. The IC50 can be determined by plotting the increase in absorbance against the concentration of this compound.

Signaling Pathways and Mechanism of Action

The antioxidant activity of flavonoids like this compound is not limited to direct radical scavenging. They can also exert cytoprotective effects by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense systems. Based on studies of related compounds from Morus alba, a plausible mechanism for this compound's antioxidant action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

// Nodes Oxidative_Stress [label="Oxidative Stress\n(e.g., ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Sanggenon_D [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Keap1_Nrf2 [label="Keap1-Nrf2 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_dissociation [label="Nrf2 Dissociation", shape=point, width=0]; Nrf2_translocation [label="Nrf2 Translocation\nto Nucleus", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Transcription of\nAntioxidant Genes", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., HO-1, SOD, CAT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoprotection [label="Cellular Protection &\nReduced Oxidative Damage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Oxidative_Stress -> Keap1_Nrf2 [label="induces", color="#5F6368"]; Sanggenon_D -> Keap1_Nrf2 [label="promotes", color="#5F6368"]; Keap1_Nrf2 -> Nrf2_dissociation [arrowhead=none, style=dashed, color="#5F6368"]; Nrf2_dissociation -> Nrf2_translocation [label="Nrf2 release", color="#5F6368"]; Nrf2_translocation -> ARE [label="binds to", color="#5F6368"]; ARE -> Gene_Expression [label="activates", color="#5F6368"]; Gene_Expression -> Antioxidant_Enzymes [label="leads to synthesis of", color="#5F6368"]; Antioxidant_Enzymes -> Cytoprotection [label="results in", color="#5F6368"]; } END_DOT

Figure 1: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT). The upregulation of these endogenous antioxidants enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. While this pathway has been demonstrated for other Morus alba constituents, further specific investigation is required to definitively confirm the role of this compound in Nrf2 activation.

Cellular Antioxidant Activity (CAA) Assay Workflow

To assess the antioxidant activity of a compound within a biological system, the Cellular Antioxidant Activity (CAA) assay is often employed. This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.

// Nodes Cell_Seeding [label="Seed HepG2 cells in a\n96-well microplate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="Incubate for 24 hours", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Treat cells with this compound\nand DCFH-DA probe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate for 1 hour", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxidant_Addition [label="Add AAPH (peroxyl\nradical generator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorescence_Reading [label="Measure fluorescence at\nregular intervals", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Calculate CAA units", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Seeding -> Incubation1 [color="#5F6368"]; Incubation1 -> Treatment [color="#5F6368"]; Treatment -> Incubation2 [color="#5F6368"]; Incubation2 -> Oxidant_Addition [color="#5F6368"]; Oxidant_Addition -> Fluorescence_Reading [color="#5F6368"]; Fluorescence_Reading -> Data_Analysis [color="#5F6368"]; } END_DOT

Figure 2: General experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

While specific data for this compound in a CAA assay is not yet widely available, the workflow illustrates a standard protocol. Human liver cancer cells (HepG2) are commonly used due to their metabolic activity. The cells are co-incubated with the test compound (this compound) and a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until oxidized. A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is then introduced to induce oxidative stress. The ability of this compound to penetrate the cell membrane and quench the intracellular ROS is quantified by the reduction in fluorescence compared to control cells. This assay provides a more biologically relevant measure of antioxidant efficacy than purely chemical-based assays.

Conclusion and Future Directions

This compound demonstrates significant antioxidant potential, particularly in its ability to reduce metal ions, as evidenced by the FRAP and cupric ion reducing assays. While its direct radical scavenging activity in multi-pathway assays like DPPH and ABTS appears to be less potent than its stereoisomer, Sanggenon C, its cytoprotective effects suggest the involvement of more complex cellular mechanisms.

The proposed activation of the Nrf2 signaling pathway provides a compelling hypothesis for its mode of action, warranting further investigation. Future research should focus on:

-

Cellular Antioxidant Activity: Quantifying the efficacy of this compound in cell-based assays such as the CAA to determine its bioavailability and intracellular antioxidant capacity.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound to confirm its role in Nrf2 activation and the induction of endogenous antioxidant enzymes.

-

In Vivo Studies: Evaluating the antioxidant and protective effects of this compound in animal models of oxidative stress-related diseases to establish its therapeutic potential.

A comprehensive understanding of this compound's antioxidant and radical scavenging properties will be instrumental for its potential development as a novel therapeutic agent for conditions associated with oxidative stress.

References

Unveiling the Anti-inflammatory Potential of Sanggenon D: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat inflammation, the natural compound Sanggenon D, a Diels-Alder type adduct isolated from the root bark of Morus alba (white mulberry), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental methodologies for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of key enzymatic pathways and signaling cascades integral to the inflammatory response. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two pivotal enzymes responsible for the production of pro-inflammatory mediators. Furthermore, this compound attenuates the production of several pro-inflammatory cytokines, thereby dampening the overall inflammatory cascade.

A study comparing the anti-inflammatory activity of compounds from Morus alba in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells found that while albanol B and sanggenon B exhibited stronger effects, this compound also demonstrated significant inhibitory activity. This included the suppression of iNOS and COX-2 expression and a reduction in the release of pro-inflammatory cytokines and mediators.

Quantitative Analysis of Bioactivity

To provide a clear and comparative overview of the inhibitory effects of this compound and related compounds, the following tables summarize the available quantitative data.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound and Related Compounds

| Compound | Target | Cell Line | Stimulant | IC50 Value |

| This compound | iNOS expression | RAW264.7 | LPS | Data not available |

| This compound | COX-2 expression | RAW264.7 | LPS | Data not available |

| Sanggenon C | NO production | RAW264.7 | LPS | Dose-dependent inhibition observed |

| Sanggenon O | NO production | RAW264.7 | LPS | Dose-dependent inhibition observed (Stronger than Sanggenon C)[1] |

Table 2: Antioxidant Activity of Sanggenon C and D

| Compound | Assay | IC50 (μg/mL) |

| Sanggenon C | DPPH radical scavenging | 35.5 ± 1.2 |

| This compound | DPPH radical scavenging | 42.1 ± 1.5 |

| Sanggenon C | ABTS radical scavenging | 15.8 ± 0.7 |

| This compound | ABTS radical scavenging | 18.9 ± 0.9 |

Signaling Pathways Modulated by this compound

This compound is believed to exert its anti-inflammatory effects by interfering with key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for iNOS, COX-2, and various pro-inflammatory cytokines. Flavonoids, as a class of compounds to which this compound belongs, are known to inhibit this pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling route that regulates inflammation. It consists of a cascade of protein kinases, including p38 MAPK, that are activated by extracellular stimuli such as LPS. Activated p38 MAPK can, in turn, activate transcription factors that promote the expression of pro-inflammatory genes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the general protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS, COX-2, and p38 MAPK

Cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated p38 MAPK, and total p38 MAPK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Nuclear Translocation Assay

Following treatment, nuclear and cytoplasmic extracts are prepared from the cells. The levels of NF-κB p65 subunit in both fractions are determined by Western blot analysis as described above. An increase in the nuclear p65 level and a corresponding decrease in the cytoplasmic level indicate NF-κB translocation.

Future Directions

While the existing data strongly suggest the anti-inflammatory potential of this compound, further research is warranted to fully elucidate its therapeutic promise. Specifically, future studies should focus on:

-

Determining the precise IC50 values of this compound for the inhibition of iNOS, COX-2, and key pro-inflammatory cytokines.

-

Conducting in vivo studies to validate the in vitro anti-inflammatory effects and to assess the pharmacokinetic and safety profiles of this compound.

-

Exploring the detailed molecular interactions of this compound with its target proteins within the NF-κB and MAPK signaling pathways.

This technical guide consolidates the current understanding of the anti-inflammatory properties of this compound. As research progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge, paving the way for the development of novel anti-inflammatory agents.

References

Sanggenon D: A Technical Guide for Metabolic Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected metabolic disorders, including central obesity, insulin resistance, hyperglycemia, and dyslipidemia, that collectively elevate the risk for cardiovascular disease and type 2 diabetes.[1] The rising global prevalence of metabolic syndrome necessitates the exploration of novel therapeutic agents. Sanggenon D, a prenylated flavonoid isolated from the root bark of Morus alba (mulberry), has emerged as a promising candidate due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the research on this compound's role in mitigating metabolic syndrome, with a focus on its molecular mechanisms, experimental data, and relevant protocols for future investigations.

Core Mechanism of Action: AMPK Pathway Activation

A central mechanism underlying the therapeutic potential of this compound in metabolic syndrome is its ability to activate the AMP-activated protein kinase (AMPK) pathway.[2][3] AMPK acts as a crucial cellular energy sensor; its activation triggers a cascade of events aimed at restoring cellular energy balance by promoting catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[4]

Activation of AMPK by this compound is thought to improve insulin sensitivity and regulate glucose and lipid metabolism.[2] This leads to a reduction in blood sugar and lipid levels, addressing key components of metabolic syndrome.[2] The beneficial effects of AMPK activation are wide-ranging and include increased glucose uptake, enhanced fatty acid oxidation, and reduced synthesis of glycogen, cholesterol, and fatty acids.[2][3][5]

The activation of AMPK by this compound initiates several downstream effects that contribute to its anti-metabolic syndrome properties:

-

GLUT4 Translocation and Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in skeletal muscle and adipose tissue.[6][7] This enhances the uptake of glucose from the bloodstream into cells, thereby lowering blood glucose levels.[2] Studies on similar polyphenols have demonstrated that this can occur through both PI3K-dependent and AMPK-dependent pathways.[8][9]

-

Regulation of Lipid Metabolism: AMPK activation leads to the phosphorylation and inactivation of key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC).[10] This reduces the production of fatty acids and cholesterol.[2] Furthermore, this compound has been shown to upregulate the expression of Carnitine Palmitoyltransferase 1 (CPT-1), an enzyme that facilitates the breakdown and oxidation of fatty acids.[6]

Below is a diagram illustrating the proposed signaling pathway of this compound in the regulation of glucose and lipid metabolism.

Quantitative Data Summary

The following table summarizes key quantitative data from in vitro studies on this compound and related compounds.

| Compound | Assay | Target/Cell Line | Key Finding | Citation |

| This compound | α-Glucosidase Inhibition | α-Glucosidase | IC50: 4.51 x 10⁻⁵ mol/L | [6][11][12][13] |

| Kuwanon G | α-Glucosidase Inhibition | α-Glucosidase | IC50: 3.83 x 10⁻⁵ mol/L | [6][11][12][13] |

| This compound | Glucose, TC, and TG Content | HepG2 cells | Significantly reduced intracellular glucose, total cholesterol (TC), and triglycerides (TG) | [12] |

| Kuwanon G | Glucose, TC, and TG Content | HepG2 cells | Significantly reduced intracellular glucose, total cholesterol (TC), and triglycerides (TG) | [12] |

| Sanggenon C | Glucose Uptake | Palmitic acid-induced insulin-resistant HepG2 cells | Enhanced glucose uptake and lowered lipid accumulation | [10] |

| Sanggenon C | Oxidative Stress | Palmitic acid-induced insulin-resistant HepG2 cells | Reduced ROS and MDA levels; enhanced SOD and GSH-Px levels | [10] |

| Sanggenon C | AMPK Pathway | Palmitic acid-induced insulin-resistant HepG2 cells | Significantly increased p-AMPK and p-ACC levels | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments relevant to the study of this compound in metabolic syndrome.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.[6]

-

Reagent Preparation:

-

Prepare a 1 U/mL solution of α-glucosidase in 0.1 mol/L phosphate-buffered saline (PBS), pH 6.8.

-

Prepare a 2 mmol/L solution of p-nitrophenyl-α-D-glucopyranoside (p-NPG) in the same PBS.

-

Prepare serial dilutions of this compound (e.g., 70.5 to 1128.6 µM) in PBS.[6]

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each this compound dilution.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the p-NPG solution.

-

Incubate the mixture at 37°C for 20 minutes.[6]

-

Stop the reaction by adding 100 µL of 100 mM sodium carbonate (Na₂CO₃) solution.[14]

-

Measure the absorbance at 405 nm using a microplate reader.[14] Acarbose can be used as a positive control.[6]

-

Cell Culture and Induction of Insulin Resistance

-

Cell Line: HepG2 (human liver cancer cell line) or C2C12 (mouse myoblast cell line) are commonly used.

-

Culture Conditions: Culture cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified atmosphere with 5% CO₂ at 37°C.

-

Induction of Insulin Resistance: To mimic insulin resistance in vitro, cells can be incubated with high concentrations of fatty acids, such as palmitic acid. For example, HepG2 cells can be incubated with 100 µM palmitic acid.[10] Another method involves using a protein kinase C (PKC) activator like 12-O-tetradecanoylphorbol 13-acetate (TPA).[15]

Glucose Uptake Assay

This assay measures the amount of glucose transported into cells.

-

Cell Preparation: Seed cells in a 24- or 96-well plate and allow them to adhere and grow.[14][16]

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration.

-

Glucose Analog Incubation:

-

Measurement:

Western Blot Analysis for AMPK Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression and phosphorylation status.[19]

-

Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on molecular weight by loading 10-25 µg of total protein per lane onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-AMPKα, anti-AMPKα, anti-phospho-ACC, anti-ACC, anti-GLUT4) overnight at 4°C.[19][20]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[19] The intensity of the bands can be quantified to determine relative protein expression levels.

Animal Models of Metabolic Syndrome

To study the effects of this compound in a whole-organism context, various rodent models that mimic human metabolic syndrome are utilized.[1][21]

-

Diet-Induced Models: C57BL/6J mice or Sprague-Dawley rats fed a high-fat diet (HFD) or a high-carbohydrate, high-fat diet are common models.[1] These diets induce obesity, hyperglycemia, insulin resistance, and dyslipidemia over several weeks.[21]

-

Genetic Models:

-

Zucker Diabetic Fatty (ZDF) rats: These rats have a mutation in the leptin receptor and spontaneously develop obesity, hyperlipidemia, and insulin resistance.[21][22]

-

db/db mice: These mice are also deficient in the leptin receptor and exhibit severe obesity and diabetes.[22][23]

-

ob/ob mice: These mice lack leptin and display hyperphagia, obesity, and hyperglycemia.[22][23]

-

The choice of model depends on the specific aspects of metabolic syndrome being investigated.

The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound.

Anti-inflammatory and Anti-adipogenic Effects

Beyond its direct impact on glucose and lipid metabolism, this compound and related flavonoids exhibit other properties relevant to metabolic syndrome.

-

Anti-inflammatory Effects: Chronic low-grade inflammation is a key feature of metabolic syndrome.[24][25] Flavonoids have been shown to possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory signaling pathways like NF-κB and modulating the production of inflammatory cytokines such as TNF-α and IL-6.[26][27]

-

Anti-adipogenic Effects: Obesity is driven by the expansion of adipose tissue through an increase in adipocyte size and number (adipogenesis). Some flavonoids have been found to inhibit adipogenesis by downregulating key adipogenic transcription factors like peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs).[28][29][30]

The multifaceted actions of this compound are depicted in the logical relationship diagram below.

Conclusion and Future Perspectives

This compound presents a compelling profile as a potential therapeutic agent for metabolic syndrome. Its primary mechanism of action appears to be the activation of the AMPK signaling pathway, which favorably modulates both glucose and lipid metabolism. Furthermore, its potential anti-inflammatory and anti-adipogenic properties may offer additional benefits in combating the multifaceted nature of this syndrome.

Future research should focus on comprehensive in vivo studies to confirm the efficacy and safety of this compound in well-established animal models of metabolic syndrome. Elucidating the precise molecular targets and further downstream signaling pathways will be crucial for its development as a therapeutic candidate. Pharmacokinetic and bioavailability studies are also necessary to determine optimal dosing and delivery methods for potential clinical applications. The information presented in this guide provides a solid foundation for researchers to design and execute further investigations into the promising therapeutic utility of this compound.

References

- 1. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. files.sdiarticle5.com [files.sdiarticle5.com]

- 4. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLUT4 translocation: the last 200 nanometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epigallocatechin gallate induces GLUT4 translocation in skeletal muscle through both PI3K- and AMPK-dependent pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]